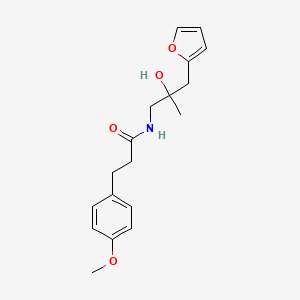
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(4-methoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C18H23NO4 and its molecular weight is 317.385. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-3-(4-methoxyphenyl)propanamide is a complex organic compound notable for its diverse biological activities. This article explores the biological mechanisms, pharmacological effects, and potential applications of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of C16H21NO5 and a molecular weight of 339.41 g/mol. Its structure features a furan ring, a hydroxy group, and a methoxyphenyl group, which contribute to its biological activity.
Key Structural Features
| Feature | Description |
|---|---|
| Furan Ring | Contributes to biological activity |
| Hydroxy Group | Potential for hydrogen bonding |
| Methoxyphenyl Group | Enhances lipophilicity |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The furan ring and sulfonamide group facilitate binding to enzymes or receptors, modulating their activity. This interaction can lead to:
- Inhibition of Enzyme Activity: The compound may inhibit specific enzymes involved in metabolic pathways.
- Alteration of Cellular Signaling: It can affect signal transduction pathways, influencing cellular responses.
Biological Activities
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity: Studies have shown effectiveness against various bacterial strains, suggesting potential as an antimicrobial agent.
- Anti-inflammatory Properties: The compound has been investigated for its ability to reduce inflammation in cellular models.
- Antioxidant Effects: It demonstrates scavenging activity against free radicals, contributing to its protective effects.
Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against E. coli and S. aureus | |
| Anti-inflammatory | Reduces cytokine production in vitro | |
| Antioxidant | Scavenges DPPH radicals |
Case Studies
Several studies have highlighted the biological effects of this compound:
-
Study on Antimicrobial Effects:
- A study evaluated the compound's effectiveness against common pathogens. Results indicated significant inhibition zones compared to control groups, reinforcing its potential as an antimicrobial agent.
-
Anti-inflammatory Research:
- In vitro experiments demonstrated that the compound reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This suggests a mechanism for its anti-inflammatory properties.
Properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-18(21,12-16-4-3-11-23-16)13-19-17(20)10-7-14-5-8-15(22-2)9-6-14/h3-6,8-9,11,21H,7,10,12-13H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOYTODNOROEBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)CCC2=CC=C(C=C2)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














